Basic copper sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
tetracopper;hexahydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Cu.H2O4S.6H2O/c;;;;1-5(2,3)4;;;;;;/h;;;;(H2,1,2,3,4);6*1H2/q4*+2;;;;;;;/p-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITQZINTSYBKIU-UHFFFAOYSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu4H6O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057958 | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1333-22-8, 55200-89-0, 12527-76-3 | |
| Record name | Basic copper sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055200890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hydroxide sulfate (Cu4(OH)6(SO4)) | |
| Source | EPA DSSTox | |
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| Record name | Copper hydroxide sulfate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Tetracopper hexahydroxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tribasic copper sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC COPPER SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP529P5NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Preparation Methodologies of Basic Copper Sulfate Compounds
Traditional Synthetic Routes for Basic Copper Sulfate (B86663) Formation
Historically, the synthesis of basic copper sulfate has relied on several well-established chemical reactions. These methods are often characterized by their relative simplicity and the use of readily available reagents.
Precipitation from Copper Sulfate Solutions with Alkaline Reagents
A primary and widely utilized method for synthesizing this compound is through precipitation from a copper sulfate solution by the addition of an alkaline reagent. archive.org When an alkali, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is introduced to a solution of copper sulfate, a precipitate of this compound is formed. archive.orggoogle.com The exact composition of the resulting basic salt can be influenced by factors such as the concentration of the reactants and the temperature at which the reaction occurs. google.comacs.org For instance, adding an alkali metal hydroxide or an alkaline earth metal hydroxide to a copper sulfate solution at a temperature above 70°C can precipitate dithis compound (CuSO₄·2Cu(OH)₂). google.com The use of different alkaline reagents, including sodium carbonate and calcium hydroxide, has also been documented. archive.orgmoice.gov.bt It has been noted that the quality of the resulting this compound, particularly its particle size, is dependent on the concentration of the copper sulfate and lime milk solutions, as well as the mixing process. moice.gov.bt
A specific method involves the simultaneous addition of a copper sulfate solution and an alkali solution to a phosphate (B84403) solution, which yields a novel crystalline form of this compound. google.com The presence of the phosphate anion is crucial for the crystallization of this particular form, although it does not become a constituent of the final crystal structure. google.com The reaction is typically carried out at room temperature. google.com
Thermal Treatment of Copper Sulfate Solutions
The formation of this compound can also be achieved through the thermal treatment of copper sulfate solutions. archive.org Heating aqueous solutions of copper sulfate can lead to the precipitation of basic sulfates. archive.org The specific characteristics of the resulting salt are influenced by the temperature and concentration of the solution. archive.org
Another thermal method involves the use of urea (B33335) in a copper sulfate solution. google.com In this process, a mixed solution of copper sulfate and urea is sealed and heated for an extended period (4-24 hours), leading to the formation of this compound crystals within the solution. google.com Following the reaction, the solution is cooled to allow for the collection of the crystals. google.com
Furthermore, the thermal decomposition of this compound monohydrate itself has been studied. akjournals.comresearchgate.net Heating this compound above 250°C results in the loss of coordinated water, leading to changes in the crystal structure and a significant decrease in its specific surface area. akjournals.comresearchgate.net
Dilution of Ammoniacal Copper Sulfate Solutions
The dilution of ammoniacal copper sulfate solutions represents another traditional route for the synthesis of this compound. archive.org This method involves preparing a solution of copper sulfate in ammonia (B1221849), which typically results in the formation of a deep blue tetraamminecopper(II) sulfate complex. homescience.netrsc.org Subsequent dilution of this ammoniacal solution can lead to the precipitation of this compound. google.com
One patented process describes the slow precipitation from an ammonium sulfate-containing copper sulfate solution with concentrated ammonia at low temperatures (below 20°C). google.com This initially forms a labile, fine-grained basic copper(II) sulfate, which can then be converted to a more stable tribasic form by dilution with warm water. google.com
Reaction of Aqueous Copper Sulfate with Copper Oxide
This compound can also be prepared by the reaction of an aqueous solution of copper sulfate with copper oxide. archive.orgquora.com This reaction involves bringing copper oxide into contact with a copper sulfate solution, which results in the formation of a basic salt. archive.orgquora.com The process can be slow and may result in the formation of a hard cake of the basic salt. archive.orggoogle.com To facilitate the reaction, aeration of a suspension of cuprous oxide in an aqueous solution of copper sulfate can be employed to produce trithis compound. google.com
The general chemical equation for the reaction using copper(II) oxide is: CuO(s) + H₂SO₄(aq) → CuSO₄(aq) + H₂O(l) quora.comsuperprof.co.uk
This initial reaction forms copper sulfate, which can then further react with excess copper oxide to form the basic salt. The process is often carried out by warming the sulfuric acid and adding an excess of copper(II) oxide to ensure all the acid is neutralized. youtube.comyoutube.com The resulting blue solution of copper sulfate is then filtered to remove the unreacted black copper oxide. youtube.comyoutube.com
Advanced and Controlled Synthesis Techniques for this compound Materials
In addition to traditional methods, more advanced and controlled synthesis techniques have been developed to produce this compound with specific properties. These methods often offer greater control over particle size, purity, and morphology.
Electrochemical Synthesis Approaches for Copper Sulfates
Electrochemical methods provide an alternative route for the synthesis of copper sulfate, which can then be used to produce this compound. youtube.comyoutube.com In a typical setup, two copper electrodes are immersed in a dilute sulfuric acid solution, and an electric current is passed between them. youtube.com At the anode (positive electrode), copper is oxidized and dissolves into the solution as copper ions, while at the cathode (negative electrode), hydrogen gas is typically evolved. youtube.com
To improve efficiency, the electrodes can be arranged to take advantage of the density difference between the copper sulfate solution and the sulfuric acid. youtube.com By placing the anode at the bottom of the cell, the denser copper sulfate solution that is formed remains at the bottom, minimizing the reduction of copper ions back to copper metal at the cathode. youtube.com
Hydrothermal Synthesis (e.g., using urea as a precipitating agent)
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. In the context of this compound, this technique facilitates the controlled precipitation of the desired crystalline phase. A notable approach involves the use of urea as a precipitating agent, which decomposes upon heating to gradually release hydroxide ions, ensuring a slow and uniform precipitation process.
A typical procedure for the hydrothermal synthesis of this compound using urea involves several key steps. google.com Initially, aqueous solutions of copper sulfate and urea are prepared. These solutions are then mixed, typically in a volume ratio where the urea solution is slightly in excess. google.com The resulting mixed solution is sealed in a reaction vessel, such as an autoclave, and subjected to a prolonged heating period, which can range from 4 to 24 hours. google.com During this heating phase, the urea decomposes, leading to a gradual increase in the pH of the solution and the subsequent precipitation of this compound crystals. After the reaction is complete, the solution is cooled, and the crystals are collected through filtration, followed by washing to remove any remaining reactants. google.com This method is advantageous due to its simple process, readily available raw materials, and potential for continuous production. google.com
The parameters of the hydrothermal process, such as temperature, reaction time, and the concentration of precursors, are critical in determining the final product's characteristics. For instance, nanostructured brochantite has been successfully synthesized using microwave-assisted hydrothermal reactions. acs.org The use of different bases, such as sodium hydroxide, can also yield various phases of this compound, including brochantite and posnjakite, depending on the temperature and final pH of the reaction. copernicus.orggoldschmidtabstracts.info
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of basic copper sulfates, these principles are being applied to create more environmentally friendly and sustainable methods.
One prominent green chemistry approach is mechanochemistry, specifically liquid-assisted grinding (LAG). This solvent-minimal technique has been used to synthesize brochantite. In one study, a LAG procedure involving copper sulfate and a lignin-based polymer with the addition of a small amount of water resulted in the formation of pure brochantite as the exclusive copper-containing crystalline phase. acs.org The amount of water was found to be a critical parameter; insufficient water led to a mixture of posnjakite and brochantite, while an adequate amount facilitated the full conversion to the more thermodynamically stable brochantite. acs.org This method avoids the use of bulk solvents and reduces energy consumption.
Another green synthesis strategy involves using natural extracts as reducing and capping agents. While often applied to the synthesis of copper or copper oxide nanoparticles from copper sulfate precursors, the principles are applicable to the broader field of copper chemistry. chalcogen.ronih.gov For example, extracts from various plant parts, such as lemon flowers, can be used to reduce copper ions. chalcogen.ro This biosynthesis approach utilizes non-toxic, renewable materials, aligning with the core tenets of green chemistry. chalcogen.ronih.gov The transition from simple copper salts to basic copper sulfates under these green conditions represents an area of ongoing research.
| Green Synthesis Method | Key Features | Resulting Product | Reference |
| Liquid-Assisted Grinding (LAG) | Mechanochemical synthesis, minimal solvent (water) | Pure Brochantite | acs.org |
| Biosynthesis using Plant Extracts | Uses natural extracts (e.g., lemon flower) as reducing/capping agents | Copper Nanoparticles (from CuSO4 precursor) | chalcogen.ro |
Fabrication of this compound-Based Composites and Nanostructures
The unique properties of basic copper sulfates make them excellent candidates for incorporation into advanced composite materials and for fabrication as nanostructures. These materials exhibit enhanced functionalities and applications compared to their bulk counterparts.
Core-shell structures, where a core of one material is coated with a shell of another, offer synergistic properties. This compound has been effectively used as a core material, which is then encapsulated by a shell of a metal-organic framework (MOF). MOFs are porous crystalline materials with high surface areas, making them ideal for various applications.
The synthesis of this compound/metal-organic framework (BCS@MOF) core-shell microspheres can be achieved through a simple two-step process at room temperature. google.com
Core Synthesis: this compound microspheres are first prepared by adding an amine solution to a copper sulfate solution, followed by aging, filtration, and drying. google.com
Shell Formation: The prepared this compound microspheres are dispersed in a solvent mixture (e.g., ethanol (B145695) and water). An organic ligand solution (the building block for the MOF) is then added under stirring. The this compound core acts as a metal source, slowly releasing copper ions that react with the organic ligand to form a crystalline MOF shell in situ around the core. google.comrsc.org
This method is advantageous as it is performed under mild conditions and prevents the self-nucleation of the MOF in the solution, which can be a challenge in other synthesis routes. google.comrsc.org An example of such a structure is a copper hydroxysulfate (CHS) core with a shell of MOF-199 (also known as Cu-BTC or HKUST-1). rsc.orgresearchgate.net These core-shell materials have demonstrated superior performance in applications like the adsorption of volatile organic compounds. researchgate.net
| Synthesis Step | Description | Key Reagents |
| Step 1: Core Preparation | Precipitation of spherical this compound particles. | Copper Sulfate, Amine Solution |
| Step 2: Shell Coating | In situ growth of a MOF shell on the core material. | This compound Core, Organic Ligand (e.g., BTC), Ethanol/Water |
The synthesis of this compound itself in the form of nanoparticles has garnered significant interest due to the unique properties that emerge at the nanoscale. Various methods have been developed to produce nanoparticles of specific this compound phases like posnjakite and brochantite.
A microwave-assisted approach has been successfully used to synthesize posnjakite (Cu₄SO₄(OH)₆·H₂O) nanoparticles. researchgate.netdoaj.org In this method, a thio-Schiff base ligand is utilized as a capping agent to control the growth and morphology of the nanoparticles. The synthesis is influenced by several factors, including the molar ratio of reactants, the type of surfactant used, microwave power, and heating time. researchgate.net
Sonochemical methods have also been employed to create brochantite (Cu₄(OH)₆SO₄) nanocrystals. researchgate.net This technique uses high-intensity ultrasound to induce chemical reactions. By controlling parameters such as the initial pH and reaction time, different morphologies of brochantite, including brick-like and needle-like structures, can be obtained without the need for surfactant additives. researchgate.net Additionally, nanostructured brochantite has been produced through precipitation and microwave-assisted hydrothermal reactions, yielding materials with high reversible capacities in electrochemical applications. acs.org
| Synthesis Method | This compound Phase | Key Features | Resulting Morphology | Reference |
| Microwave-Assisted | Posnjakite | Uses a capping agent (thio-Schiff base ligand) | Nanoparticles | researchgate.netdoaj.org |
| Sonochemical | Brochantite | Additive-free, control via pH and time | Nanobricks, nanobelts, nanoneedles | researchgate.net |
| Precipitation / Hydrothermal | Brochantite | Evaluated for electrochemical properties | Nanoplates | acs.org |
Structural Elucidation and Crystallographic Investigations of Basic Copper Sulfate
Single Crystal X-ray Diffraction Analysis of Basic Copper Sulfate (B86663) Phases
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. This technique has been instrumental in elucidating the structures of various copper sulfate phases, from the anhydrous form to its more common hydrated states.
Anhydrous copper sulfate (CuSO₄), known mineralogically as chalcocyanite, has been a subject of single-crystal studies. These investigations revealed that it is isostructural with anhydrous zinc sulfate (ZnSO₄). iucr.org The structure consists of copper atoms each surrounded by six oxygen atoms, forming a significantly distorted octahedron. iucr.orgmaterialsproject.org These CuO₆ octahedra share edges with two equivalent octahedra and corners with six sulfate (SO₄) tetrahedra, creating a robust three-dimensional framework. materialsproject.org The sulfur atoms are at the center of nearly regular tetrahedra of oxygen atoms. iucr.org
The most commonly encountered phase, copper sulfate pentahydrate (CuSO₄·5H₂O), has also been extensively studied using SC-XRD. researchgate.netroyalsocietypublishing.org Its structure reveals a polymeric arrangement where the copper(II) ion is in a distorted octahedral geometry. wikipedia.orgquora.com Each copper cation is coordinated by four water molecules in an equatorial, square-planar fashion. researchgate.netquora.com The axial positions of the octahedron are occupied by oxygen atoms from bridging sulfate anions, which link the Cu(H₂O)₄ units into infinite polymeric chains. researchgate.netwikipedia.org A key feature of this structure is the role of the fifth water molecule. It is not directly coordinated to the copper ion but is held in the lattice by forming hydrogen bonds with the bridging oxygen atoms of adjacent chains. researchgate.net
Table 1: Coordination Environment in Copper Sulfate Phases from SC-XRD
| Phase | Central Ion | Coordination Geometry | Ligands | Structural Motif |
|---|---|---|---|---|
| Anhydrous CuSO₄ | Cu²⁺ | Distorted Octahedron | 6 x O²⁻ from SO₄²⁻ | 3D Framework |
| CuSO₄·5H₂O | Cu²⁺ | Distorted Octahedron | 4 x H₂O (equatorial), 2 x O²⁻ from SO₄²⁻ (axial) | Polymeric Chains |
Specialized X-ray techniques, such as Laue backscatter diffraction, have been employed to verify the single-crystal nature of synthesized specimens before further analysis. 911metallurgist.com
Powder X-ray Diffraction Characterization and Phase Identification
Powder X-ray diffraction (PXRD) is a versatile and more common technique used for the routine identification of crystalline materials and for determining their phase purity. opengeology.org The resulting diffraction pattern serves as a fingerprint for a specific crystalline substance.
For copper sulfate pentahydrate, PXRD analysis yields a characteristic pattern with distinct peaks at specific 2θ angles. Studies have identified major peaks at 2θ values of approximately 16.1°, 18.7°, and 48.5°. researchgate.net The narrowness and sharpness of these diffraction peaks are indicative of the good crystalline quality of the material. ijret.orgrajpub.com
Phase identification is achieved by comparing the experimental PXRD pattern with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD), formerly the Joint Committee on Powder Diffraction Standards (JCPDS). ijret.orgscholarsresearchlibrary.com For instance, the PXRD data for synthesized copper sulfate pentahydrate has been shown to be in good agreement with standard JCPDS file number 77-1900 and ICDD card number 11-0646. ijret.orgrajpub.com Similarly, PXRD has been used to characterize other basic copper sulfates, such as synthetic dolerophanite [Cu₂O(SO₄)], with data compared against ICDD pattern 13-189. cambridge.org
PXRD is also sensitive to changes in the crystal structure. The introduction of dopants, for example, can cause changes in the internal structure, which manifest as variations in the intensity of the diffraction peaks compared to the pure material. ijret.org
Table 2: Characteristic PXRD Peaks for Copper Sulfate Pentahydrate (CuSO₄·5H₂O)
| 2θ Angle (°) | Corresponding Crystal Plane (hkl) | Reference |
|---|---|---|
| ~16.1 | - | researchgate.net |
| ~18.7 | - | researchgate.net |
| 22.0 | (021) | researchgate.net |
| 29.4 | - | researchgate.net |
| 31.8 | - | researchgate.net |
| 37.0 | - | researchgate.net |
| 42.3 | - | researchgate.net |
| 44.6 | - | researchgate.net |
| ~48.5 | - | researchgate.net |
Elucidation of Crystal Systems and Lattice Parameters
The crystal system and lattice parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal structure. libretexts.org These parameters are determined from diffraction data.
Anhydrous copper sulfate (CuSO₄) crystallizes in the orthorhombic crystal system. iucr.orgwikipedia.org Its space group is identified as Pnma. iucr.orgmaterialsproject.org The lattice parameters, which are the lengths of the unit cell edges, have been determined from single-crystal X-ray data.
In contrast, the hydrated forms of copper sulfate belong to a different crystal system due to the incorporation of water molecules into the lattice. Copper sulfate pentahydrate (CuSO₄·5H₂O) has been confirmed to belong to the triclinic system. ijret.orgrajpub.com This is the least symmetric crystal system, characterized by unequal unit cell axes and angles that are not 90°. libretexts.org
Table 3: Crystal System and Lattice Parameters for Copper Sulfate Phases
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
|---|---|---|---|---|
| Anhydrous Copper Sulfate | CuSO₄ | Orthorhombic | Pnma | a = 8.39, b = 6.69, c = 4.83 iucr.orgwikipedia.org |
| Copper Sulfate Pentahydrate | CuSO₄·5H₂O | Triclinic | Pī | a = 6.141, b = 10.736, c = 5.986 |
Analysis of Hydrogen Bonding Networks and Structural Correlations
Hydrogen bonds play a crucial role in the structures of hydrated basic copper sulfates, influencing their stability and properties. In copper sulfate pentahydrate (CuSO₄·5H₂O), a complex hydrogen-bonding network exists. As established by single crystal XRD, four of the five water molecules are directly coordinated to the copper ion, while the fifth is not. quora.comvedantu.com This fifth water molecule acts as a bridge, forming hydrogen bonds with the sulfate anions and linking the polymeric [Cu(H₂O)₄SO₄] chains together. researchgate.net This intricate network of hydrogen bonds is essential for the stability of the pentahydrate crystal structure.
In other basic copper sulfate minerals, such as langite (Cu₄SO₄(OH)₆·2H₂O), hydrogen bonding is also extensive. scispace.com X-ray diffraction data allows for the calculation of O-O distances, which correlate to the strength of the hydrogen bonds. For langite, a range of possible hydrogen bonds has been predicted, with O-O distances varying from 2.770 Å to 3.156 Å. scispace.com A shorter distance, like 2.770 Å, indicates a relatively strong hydrogen bond. scispace.com These hydrogen bonding networks can lead to the formation of supramolecular structures, such as infinite chains of alternating water molecules and sulfate ions. researchgate.net
The strength of these hydrogen bonds can be correlated with spectroscopic data. For instance, the position of hydroxyl (OH) stretching vibrations in Raman spectra is dependent on the hydrogen bond distance. scispace.com
Influence of Synthesis Conditions on Crystalline Structure and Morphology
The conditions under which this compound is synthesized have a profound impact on the resulting crystal's structure, size, and shape (morphology).
The rate of cooling during crystallization from a solution is a critical factor. For copper sulfate pentahydrate, rapid cooling rates (e.g., 1-2 °C/min) tend to produce needle-like crystals. whiterose.ac.uk In contrast, slower cooling rates (0.3-0.5 °C/min) allow for more ordered growth, resulting in larger, more prismatic crystals. whiterose.ac.uk The temperature itself also affects crystal growth, with experiments conducted at room temperature, in an ice bath, and under refrigeration yielding crystals of different dimensions. researchgate.net
The composition of the growth solution also plays a significant role. The molarity of the aqueous solution can influence the final size of the grown crystals. rajpub.com The presence of other ions, such as sodium chloride in brine, can alter the crystal growth kinetics and the aspect ratio of the resulting crystals compared to those grown in pure water. whiterose.ac.uk Furthermore, the choice of solvent system, such as using a sulfuric acid-ammonium sulfate mixture instead of a purely aqueous solution, allows for the crystallization of anhydrous CuSO₄ at temperatures around 200 °C. 911metallurgist.com
Even subtle changes, like the introduction of a dopant such as L-Histidine, can lead to modifications in the internal crystal structure, detectable by PXRD. ijret.org These findings demonstrate that controlling synthesis parameters is key to engineering this compound crystals with desired structural and morphological characteristics.
Spectroscopic Characterization and Vibrational Analysis of Basic Copper Sulfate
Raman Spectroscopy of Basic Copper Sulfate (B86663) Mineralsscispace.comresearchgate.netscispace.comqut.edu.au
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of molecules. It is particularly effective for the analysis of complex compounds like basic copper sulfates. researchgate.net The Raman spectra of these minerals, including antlerite, brochantite, posnjakite, and langite, each display a distinct set of bands that are characteristic of their crystal structures. scispace.comqut.edu.au This allows for their ready identification. scispace.comqut.edu.au
Analysis of SO₄ Stretching and Bending Vibrationsscispace.comqut.edu.au
The sulfate (SO₄) ion in basic copper sulfates gives rise to characteristic stretching and bending vibrations in the Raman spectra.
Stretching Vibrations : The symmetric stretching (ν₁) mode of the sulfate group typically appears as a strong band in the Raman spectrum. For instance, in brochantite, this mode is observed at 975 cm⁻¹, while in antlerite it is at 989 cm⁻¹. geoscienceworld.orgresearchgate.net In posnjakite and langite, the ν₁ modes are found at 972 cm⁻¹ and 974 cm⁻¹, respectively. ufop.br The antisymmetric stretching (ν₃) modes are also observed, often as multiple bands, indicating a reduction in the symmetry of the sulfate anion from its ideal tetrahedral (Td) geometry. researchgate.net For example, brochantite shows ν₃ bands at 1126, 1094, and 1077 cm⁻¹, whereas antlerite exhibits them at 1171, 1136, and 1077 cm⁻¹. geoscienceworld.orgresearchgate.net With the exception of brochantite, multiple bands are observed for the SO stretching vibration in many basic copper sulfate minerals. scispace.comqut.edu.au
Bending Vibrations : The bending vibrations of the sulfate group, including the symmetric (ν₂) and antisymmetric (ν₄) modes, also provide valuable structural information. Multiple bands are often observed for the antisymmetric SO and OSO bending regions. scispace.comqut.edu.au For instance, the Raman spectrum of langite shows symmetric bending (ν₂) modes at 506, 488, and 433 cm⁻¹, and an antisymmetric bending (ν₄) mode at 612 cm⁻¹. researchgate.netmdpi.com The spectra of antlerite and brochantite are similar in the ν₂ spectral region, as are those of posnjakite and langite. scispace.com
Here is a table summarizing the Raman band positions for SO₄ vibrations in various this compound minerals:
Interactive Data Table: Raman Bands of SO₄ Vibrations in this compound Minerals| Mineral | ν₁ (Symmetric Stretch) (cm⁻¹) | ν₃ (Antisymmetric Stretch) (cm⁻¹) | ν₂ (Symmetric Bend) (cm⁻¹) | ν₄ (Antisymmetric Bend) (cm⁻¹) |
|---|---|---|---|---|
| Antlerite | 989 geoscienceworld.orgresearchgate.net | 1171, 1136, 1077 geoscienceworld.orgresearchgate.net | 483, 470, 444, 416 scispace.com | 651, 629, 606, 600 scispace.com |
| Brochantite | 975 geoscienceworld.orgresearchgate.net | 1126, 1094, 1077 geoscienceworld.orgresearchgate.net | ~415-517 scispace.com | 629, 608, 600 scispace.com |
| Posnjakite | 972 ufop.br | 1147, 1153, 1132, 1105, 1078 scispace.com | 511, 482, 447, 422, 386, 363 scispace.com | 621, 609, 596 scispace.com |
Hydroxyl Stretching and Deformation Modesscispace.comresearchgate.netscispace.comqut.edu.au
The hydroxyl (OH) groups and water molecules within the crystal structures of basic copper sulfates give rise to distinct stretching and deformation modes in their Raman spectra.
Hydroxyl Stretching : The OH stretching vibrations are typically observed in the high-frequency region of the Raman spectrum, from 3300 to 3600 cm⁻¹. researchgate.net Antlerite and brochantite are characterized by hydroxyl stretching bands at 3580 and 3488 cm⁻¹. scispace.comqut.edu.au Posnjakite and langite exhibit Raman hydroxyl-stretching vibrations at 3588 and 3564 cm⁻¹. scispace.comqut.edu.au The spectra of posnjakite and langite also show water OH-stretching bands at 3405, 3372, and 3260 cm⁻¹. scispace.comqut.edu.au
Hydroxyl Deformation : Hydroxyl deformation modes are observed in the 730 to 790 cm⁻¹ region of the Raman spectra. scispace.comqut.edu.au For example, antlerite shows two bands at 786 and 759 cm⁻¹, while brochantite has bands at 786, 770, and 749 cm⁻¹. scispace.com Posnjakite displays a band at 734 cm⁻¹, and langite has bands at 773 and 732 cm⁻¹. scispace.com
The following table presents the hydroxyl vibrational frequencies for several this compound minerals.
Interactive Data Table: Raman Bands of Hydroxyl Vibrations in this compound Minerals| Mineral | OH Stretching (cm⁻¹) | H₂O Stretching (cm⁻¹) | OH Deformation (cm⁻¹) |
|---|---|---|---|
| Antlerite | 3580, 3488 scispace.comqut.edu.au | - | 786, 759 scispace.com |
| Brochantite | 3580, 3488 scispace.comqut.edu.au | - | 786, 770, 749 scispace.com |
| Posnjakite | 3588, 3564 scispace.comqut.edu.au | 3405, 3372, 3260 scispace.comqut.edu.au | 734 scispace.com |
Correlation of Raman Spectra with Crystal Structure and Hydrogen Bondingscispace.comresearchgate.netscispace.com
The Raman spectra of this compound minerals are intrinsically linked to their crystal structures and the extent of hydrogen bonding within them. scispace.comresearchgate.net Each mineral has its own characteristic Raman spectrum, which is a direct consequence of its unique crystal structure. scispace.com
The position of the SO₄ symmetric stretching vibration is dependent upon the hydrogen bond distance for basic copper sulfates. researchgate.net The variation in the bandwidth of the OH-stretching bands can provide an estimate of the variation in these hydrogen bond distances. researchgate.netgeoscienceworld.org In minerals like posnjakite and langite, both the hydroxyl groups and water molecules are hydrogen-bonded to the sulfate anion, which is a primary reason for the observation of multiple bands in the bending region. scispace.com For brochantite, six hydrogen bonds are observed with varying distances, and one hydroxyl group is not hydrogen-bonded at all. geologyscience.ru This complexity in hydrogen bonding directly influences the observed Raman frequencies. geologyscience.ru
Infrared Spectroscopy of this compound Compoundscdnsciencepub.comresearchgate.net
Infrared (IR) spectroscopy is another key technique for characterizing this compound compounds, providing complementary information to Raman spectroscopy. The IR spectra of these compounds, recorded over a wide range from 4000 to 50 cm⁻¹, reveal distinct absorption frequencies associated with OH and SO₄ groups, reflecting their individual structural features. cdnsciencepub.comresearchgate.netcdnsciencepub.com
OH and SO₄ Optic Modes Analysiscdnsciencepub.com
The analysis of OH and SO₄ optic modes in the infrared spectra of basic copper sulfates like brochantite (Cu₄(OH)₆SO₄), antlerite (Cu₃(OH)₄SO₄), and related oxy-sulfates provides insight into their structure.
OH Vibrations : The fundamental vibrational frequency for OH in these compounds is found in the range of 3200-3600 cm⁻¹. cdnsciencepub.com For instance, the IR spectrum of brochantite shows a resolved multiplet structure, indicating three distinct types of hydroxyl groups within its crystal structure. cdnsciencepub.com Sharp peaks at 3596 and 3572 cm⁻¹ are assigned to "free" non-hydrogen bonded OH groups. cdnsciencepub.com
SO₄ Vibrations : The internal optic modes of the SO₄ group show a multiplet structure, which illustrates the influence of the surrounding environment. cdnsciencepub.com The symmetry of the sulfate ligand in this compound monohydrate is suggested to be C₃ᵥ, indicating a monodentate bonding with the Cu²⁺ ion. akjournals.com
Influence of Hydrogen Bonding and Dipolar Coupling on Vibrational Frequenciescdnsciencepub.com
The vibrational frequencies observed in the infrared spectra of basic copper sulfates are significantly influenced by hydrogen bonding and dipolar coupling.
Hydrogen Bonding : The degree of hydrogen bonding directly affects the OH stretching frequencies, which are observed over the range of 3200-3600 cm⁻¹. cdnsciencepub.com The multiple frequencies observed for Cu-O-H bending modes further reflect the varying degrees of hydrogen bonding and OH coupling. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Dipolar Coupling : The multiplet structure and frequencies of the SO₄ internal optic modes in basic sulfates demonstrate the different extents of dipolar coupling effects from neighboring OH and Cu ions. cdnsciencepub.comresearchgate.netcdnsciencepub.com These effects cause shifts in the vibrational frequencies relative to a compound with the same site symmetry but without these interactions, such as Li₂SO₄. cdnsciencepub.com In contrast, the SO₄ external optic modes are barely affected by the neighboring OH groups. cdnsciencepub.comcdnsciencepub.com
Other Spectroscopic Techniques for this compound Analysis (e.g., UV-Vis Spectroscopy)
Beyond vibrational spectroscopy, a range of other spectroscopic methods are crucial for the comprehensive characterization of this compound. These techniques probe different aspects of the compound's electronic structure, surface chemistry, and the local environment of the copper ions.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the energy required to promote electrons to higher energy levels. rsc.org For transition metal compounds like this compound, the vibrant colors observed are a direct consequence of electronic transitions within the d-orbitals of the copper(II) ion. rsc.orgsolubilityofthings.com The absorption of light in the orange-yellow region of the spectrum by copper(II) sulfate solutions results in the characteristic blue color we perceive. rsc.orglibretexts.org
The energy difference between the d-orbitals is influenced by the coordination environment of the metal ion, including the type of ligands and the geometry of the complex. solubilityofthings.com In the case of this compound, the presence of both sulfate (SO₄²⁻) and hydroxide (B78521) (OH⁻) ligands creates a specific crystal field that determines the wavelengths of light absorbed. The resulting spectrum provides valuable information on the d-d electronic transitions of the Cu(II) ion.
Studies on copper sulfate and related minerals reveal characteristic absorption bands. For instance, aqueous copper(II) sulfate exhibits a broad absorption band in the red region of the spectrum, with reported maxima around 635 nm, 800 nm, or 836.9 nm, which is attributed to d-d transitions. researchgate.netanokaramsey.edu More complex minerals containing copper(II) in distorted octahedral coordination show multiple bands. The mineral conichalcite, for example, displays bands at approximately 8585 cm⁻¹, 9280 cm⁻¹, 10575 cm⁻¹, and 13965 cm⁻¹. qut.edu.au Similarly, UV-Vis-NIR spectra of the this compound mineral brochantite have been used for its characterization. researchgate.net
| Compound/Mineral | Reported Absorption Maximum (λmax or cm-1) | Assignment/Region | Reference |
|---|---|---|---|
| Copper(II) Sulfate (CuSO₄) Solution | ~635 nm | d-d transition | anokaramsey.edu |
| Copper(II) Sulfate (CuSO₄) Solution | ~800 nm | d-d transition | researchgate.net |
| Copper(II) Sulfate (CuSO₄) Solution | 836.9 nm | d-d transition | researchgate.net |
| Conichalcite (CaCu(AsO₄)(OH)) | 8585 cm-1, 9280 cm-1, 10575 cm-1 | d-d transitions | qut.edu.au |
| Conichalcite (CaCu(AsO₄)(OH)) | 13965 cm-1 | Visible region band | qut.edu.au |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study materials with unpaired electrons. Since the copper(II) ion in this compound is a paramagnetic species (with a d⁹ electron configuration), EPR is an exceptionally informative tool. scielo.br It provides detailed insights into the oxidation state, the local symmetry of the metal ion site, and the nature of the copper-ligand bonding. scielo.brresearchgate.net
EPR studies have been instrumental in analyzing the copper complexes formed when basic copper carbonate, a key component in the synthesis and nature of basic copper sulfates, interacts with other materials. researchgate.net Research has demonstrated that copper complexes formed from the reaction of basic copper carbonate with wood are spectroscopically similar to those formed from copper sulfate, indicating a comparable stereochemistry and bonding environment. researchgate.netubc.ca The technique is sensitive enough to distinguish these complexes from those formed under different conditions, such as with alkaline copper solutions. researchgate.net Furthermore, EPR has been successfully employed to quantify the concentration of mobile, reactive Cu(II) species generated from basic copper carbonate. ubc.ca
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical and electronic state of the elements within the top few nanometers of a material's surface. mdpi.comkratos.com For copper compounds, XPS can be complex due to overlapping binding energies for Cu metal and Cu(I) species, and the presence of characteristic "shake-up" satellite peaks for Cu(II) species. surfacesciencewestern.com
XPS analysis of copper sulfate (CuSO₄) has been performed to establish reference spectra for the Cu(II) state. aip.org These reference data are vital for identifying copper species on various surfaces. aip.org The presence of strong satellite structures in the Cu 2p spectrum is a definitive indicator of the Cu(II) oxidation state, which is characteristic of this compound. surfacesciencewestern.com This makes XPS a powerful tool for confirming the surface oxidation state and identifying the presence of this compound in thin films, corrosion layers, or in mineral processing applications. mdpi.comkratos.com
Computational and Theoretical Chemistry Studies on Basic Copper Sulfate
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org DFT calculations have been employed to understand the electronic properties and reactivity of copper-containing systems. For instance, studies on copper complexes have used DFT to calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgjuniperpublishers.com These frontier orbitals are crucial in predicting a molecule's reactivity and its ability to donate or accept electrons. scirp.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular reactivity; a smaller gap often implies higher reactivity. scirp.orgacademicjournals.org
DFT can also be used to determine other important electronic parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness, which provide a comprehensive picture of the molecule's chemical behavior. ijcce.ac.irmdpi.com The distribution of electron density, calculated through DFT, helps in identifying the reactive sites within a molecule. dokumen.pub For example, in studies of copper corrosion inhibitors, DFT calculations have helped to understand the interaction between inhibitor molecules and the copper surface by analyzing these electronic properties. academicjournals.org The theoretical data obtained from DFT calculations have shown good correlation with experimental results, supporting their predictive power. juniperpublishers.comacademicjournals.org
Table 1: Key Electronic Parameters Calculated Using DFT
| Parameter | Description | Relevance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. scirp.org |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. scirp.org |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Relates to the reactivity of the molecule. scirp.org |
| Dipole Moment (µ) | Measure of the polarity of a molecule | Influences solubility and intermolecular interactions. mdpi.com |
| Electronegativity (χ) | Tendency of an atom to attract a bonding pair of electrons | Provides insight into bond polarity and type. ijcce.ac.ir |
| Hardness (η) | Resistance to change in electron distribution | Characterizes the stability of the molecule. ijcce.ac.ir |
Molecular Dynamics Simulations for Solution-Phase Behavior and Hydration Shells
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of basic copper sulfate (B86663), MD simulations are valuable for understanding its behavior in aqueous solutions, particularly the structure and dynamics of hydration shells around the copper and sulfate ions.
Studies have shown that in aqueous solutions, ions are surrounded by a shell of water molecules, referred to as the hydration shell. rsc.org MD simulations can predict the number of water molecules in these hydration shells and their average distances from the central ion. researchgate.net For the sulfate anion (SO₄²⁻), MD simulations have indicated a wide range of coordination numbers, from 8 to 14 water molecules, with an average of around 11. researchgate.net The formation of these hydration shells is driven by electrostatic interactions between the charged ions and the polar water molecules. aip.org
The dynamics of these hydration shells are also a key area of investigation. MD simulations can reveal the time scales for the exchange of water molecules between the hydration shell and the bulk solvent. iupac.org This information is crucial for understanding reaction kinetics and transport properties in solution. Furthermore, the development of polarizable force fields for ions like sulfate has improved the accuracy of MD simulations in reproducing experimental thermodynamic and structural properties in aqueous solutions. nih.gov
Quantum Chemical Calculations of Interactions and Inhibitive Properties
Quantum chemical calculations, including DFT, are instrumental in studying the interactions of basic copper sulfate with other molecules, particularly in the context of its inhibitive properties, such as in corrosion prevention. These calculations provide detailed insights into the electronic structure and bonding between the inhibitor and the metal surface. scirp.orgresearchgate.net
In the study of corrosion inhibition, quantum chemical methods are used to correlate the molecular properties of potential inhibitors with their experimentally observed efficiencies. scirp.orgresearchgate.net Key parameters derived from these calculations include the HOMO and LUMO energies, the energy gap (ΔE), and the dipole moment. academicjournals.org A high HOMO energy suggests a greater ability for the molecule to donate electrons to the unoccupied d-orbitals of the copper atom, while a low LUMO energy indicates a greater ability to accept electrons from the metal, forming a protective film. scirp.org
The interaction between an inhibitor and the copper surface is often described in terms of adsorption. scirp.org Quantum chemical calculations can help to elucidate the nature of this adsorption, which can be either physisorption (due to weak electrostatic forces) or chemisorption (involving the formation of chemical bonds). scirp.org The calculated energy gap (ΔE) is a useful parameter in this regard; a smaller ΔE often correlates with higher inhibition efficiency, indicating a more reactive inhibitor that can strongly adsorb onto the metal surface. scirp.org The dipole moment also plays a role, as a higher dipole moment can enhance the adsorption process. scirp.org
Theoretical Modeling of Hydrogen Bond Distances and Associated Vibrational Frequencies
Theoretical modeling is a powerful tool for investigating the intricate network of hydrogen bonds present in the crystal structures of basic copper sulfates like langite and brochantite. These hydrogen bonds play a crucial role in stabilizing the crystal lattice.
By utilizing empirical expressions, such as the one developed by Libowitzky, it is possible to predict the hydroxyl-stretching frequencies based on known O-H···O hydrogen bond distances obtained from X-ray diffraction data. geologyscience.ruresearchgate.net There is often excellent agreement between the theoretically predicted frequencies and those observed experimentally using techniques like Raman spectroscopy. researchgate.net For instance, in langite, a complex system of hydrogen bonds with O-O distances ranging from 2.770 Å to 3.156 Å has been calculated. geologyscience.ru A shorter hydrogen-bond distance, like 2.770 Å, is indicative of a strong hydrogen bond and corresponds to a lower hydroxyl-stretching frequency (predicted around 3354 cm⁻¹). geologyscience.ru Conversely, longer distances suggest weaker hydrogen bonds and are associated with higher stretching frequencies. geologyscience.ru
Computational methods can also be used to explore the relationship between vibrational frequencies and bond strengths and lengths. jchemrev.comjchemrev.com First-principles simulations can map the dynamics of hydrogen bonds and the resulting vibrational spectral diffusion. iupac.org These theoretical approaches provide a deeper understanding of the structure and dynamics of hydrogen-bonded systems, which is essential for interpreting experimental spectroscopic data. jchemrev.comresearchgate.net
Table 2: Predicted Hydrogen Bond Distances and Vibrational Frequencies in Basic Copper Sulfates
| Mineral | Hydrogen Bond Distance (O···O) Å | Predicted OH-Stretching Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |
| Brochantite | 2.694 | 3169 | Not Observed |
| 3.131 (bifurcated) | ~3565 | 3580 | |
| Langite | 2.770 | 3354 | - |
| 3.156 | ~3579 | - | |
| Devilline | - | - | 3501, 3458, 3456 |
| Cyanotrichite | - | - | 3590, 3476, 3398, 3198 |
| Data sourced from Frost et al. (2002). Note: The absence of an observed band for the 2.694 Å distance in brochantite may be due to the orientation dependence of Raman spectroscopy. geologyscience.ru |
Mechanistic Predictions for Reaction Pathways and Catalytic Cycles
Theoretical calculations are crucial for elucidating the mechanisms of reactions involving copper compounds, including predicting reaction pathways and catalytic cycles. For copper-catalyzed reactions, understanding the oxidation state of copper in the active catalytic species is fundamental. Computational studies have helped to determine whether a Cu(I)/Cu(III) or a Cu(II)/Cu(IV) cycle is more favorable under specific reaction conditions. cmu.edu
In many copper-catalyzed aerobic oxidation reactions, a common mechanistic theme involves two half-reactions: the oxidation of a Cu(I) catalyst by an oxidant (like O₂) and the subsequent reaction of the oxidized copper species (e.g., Cu(II)) to promote the desired chemical transformation. nih.gov Kinetic studies, often complemented by theoretical calculations, can identify the turnover-limiting step of the catalytic cycle. nih.gov For example, in certain N-N bond-forming reactions, the oxidation of Cu(I) by O₂ has been identified as the rate-determining step. nih.gov
Mechanistic investigations using techniques like mass spectrometry, combined with theoretical support, can help to identify transient intermediates and build a comprehensive picture of the reaction pathway. researchgate.netstanford.edu For instance, in the copper-catalyzed oxidative cyclization of carboxylic acids, a mechanism involving the reduction of Cu(II) to Cu(I) by a radical intermediate, followed by re-oxidation of Cu(I) to Cu(II) in the catalytic cycle, has been proposed and supported by experimental and theoretical evidence. researchgate.netstanford.edu These mechanistic insights are vital for optimizing reaction conditions and designing more efficient catalysts. nih.gov
Reactivity and Reaction Mechanisms of Basic Copper Sulfate
Chemical Transformations in Aqueous Media and Precipitation Reactions
In aqueous solutions, the chemistry of copper sulfate (B86663) is primarily that of the aquo complex [Cu(H₂O)₆]²⁺. wikipedia.org The dissolution of copper(II) sulfate in water is an exothermic process. wikipedia.org Basic copper sulfate can be formed through precipitation reactions in aqueous media. For instance, the reaction of copper(II) sulfate with sodium carbonate yields a precipitate of basic copper carbonate. sharpschool.comyoutube.com Similarly, reacting copper(II) sulfate with sodium hydroxide (B78521) in an aqueous solution produces a precipitate of copper(II) hydroxide and soluble sodium sulfate in a double displacement reaction. jamgroupco.comyoutube.com
The formation of various this compound minerals, such as posnjakite (Cu₄SO₄(OH)₆·H₂O), brochantite (Cu₄SO₄(OH)₆), and antlerite (Cu₃SO₄(OH)₄), is dependent on factors like pH and sulfate ion activity. scispace.com In the pH range of 4 to 6, brochantite is the stable phase, while antlerite forms at a lower pH of less than 4. scispace.com Under more acidic conditions (pH < 2.5), chalcanthite (CuSO₄·5H₂O) becomes the stable phase. scispace.com The transformation between these phases can occur in moist atmospheres; for example, brochantite can change to posnjakite or langite depending on pH and sulfate concentrations. scispace.com However, langite is metastable with respect to brochantite, making brochantite a common corrosion product. scispace.com
The reaction between copper sulfate and calcium carbonate can yield calcium sulfate, basic copper carbonate (CuCO₃·Cu(OH)₂), and copper hydroxide sulfate (Cu₄(SO₄)(OH)₆). researchgate.net
Catalytic Activity of this compound in Organic Reactions
Copper(II) sulfate is recognized for its catalytic activity in a variety of organic reactions, valued for its low cost and environmental advantages. thieme-connect.comresearchgate.netcolab.ws It has been employed as a catalyst in reactions such as triazole formation, and the reduction of alkenes and alkynes. thieme-connect.comresearchgate.netcolab.ws Supported on materials like silica (B1680970) (SBA-15), copper sulfate acts as an efficient heterogeneous catalyst for reactions like the Friedel-Crafts alkylation of p-cresol (B1678582) with isobutylene. rsc.org
The dehydration of alcohols to form alkenes is a significant reaction catalyzed by copper(II) sulfate. rsc.orgrsc.org Computational studies using Density Functional Theory (DFT) have revealed that this reaction can proceed through two primary mechanistic pathways. rsc.orgrsc.orgresearchgate.net
Type II Dyotropic Reactions: This pathway is a concerted, though asynchronous, process involving a double group transfer. rsc.orgrsc.org It is the preferred mechanism for the dehydration of primary alcohols. rsc.org A type II dyotropic reaction involves the simultaneous migration of two σ-bonds intramolecularly. chem-station.com In the context of alcohol dehydration catalyzed by CuSO₄, a hydrogen atom and a hydroxyl group are transferred to the catalyst, which is then regenerated. rsc.org
E1-like Processes: This is a stepwise mechanism that is favored when stable carbocation intermediates are accessible, typically with secondary and tertiary alcohols. rsc.orgrsc.orglibretexts.orglibretexts.org The first step is the cleavage of the C–O bond to form a carbocation intermediate, followed by a syn-proton elimination. rsc.orgrsc.org The E1 mechanism is characterized by the formation of a carbocation in the rate-determining step. rsc.orgacs.org
The choice between these two mechanisms is dictated by the structure of the initial alcohol. rsc.org
In the dehydration of alcohols, the copper(II) ion plays a crucial role as a Lewis acid. scielo.br It coordinates with the hydroxyl group of the alcohol, facilitating its departure as a leaving group. libretexts.orglibretexts.org In the proposed dyotropic mechanism, CuSO₄ acts as a bifunctional catalyst, accepting both a proton and a hydroxyl group. rsc.org In the stepwise E1-like process, the copper(II) sulfate assists in the initial C-O bond cleavage. rsc.org The catalytic cycle is completed by the dehydration of the hydrated copper sulfate to regenerate the active catalyst. rsc.org
Environmental Formation and Transformation Mechanisms (e.g., Corrosion Products, Patina Formation)
This compound is a prominent compound formed through environmental processes, most notably as a corrosion product on copper and bronze surfaces, leading to the formation of patina. corrosionpedia.com
The process begins with the initial oxidation of the copper surface to form a layer of cuprite (B1143424) (Cu₂O), which appears as a matt brown color that darkens over time. google.comcorrosionpedia.com In environments with sulfur dioxide (SO₂), which is common in urban and industrial areas, this oxide layer is further transformed into basic copper sulfates. corrosionpedia.commdpi.com These sulfates are the primary constituents of the characteristic blue-green patina observed on aged copper and bronze structures. copper.orgaustralwright.com.aucorrosionpedia.com
The specific this compound minerals that form include brochantite (Cu₄SO₄(OH)₆), antlerite (Cu₃SO₄(OH)₄), and posnjakite (Cu₄SO₄(OH)₆·H₂O). corrosionpedia.commdpi.com Brochantite is often the dominant phase in the patina. scispace.comgoogle.commdpi.com The formation and stability of these minerals are influenced by environmental factors such as humidity, rainfall, and the concentration of pollutants. australwright.com.aucorrosionpedia.com In rain-sheltered areas, corrosion layers may appear black, while areas washed by rain tend to develop the light green patina. corrosionpedia.com
In marine environments, the patina will also contain basic copper chlorides, such as atacamite, due to the presence of airborne chloride salts. copper.orgaustralwright.com.augoogle.comcorrosionpedia.com In some cases, basic copper carbonates can also be found in the patina. copper.orgampp.org
Advanced Materials Science Applications of Basic Copper Sulfate Derivatives
Precursor Role in Nanomaterial Synthesis
Basic copper sulfate (B86663) and its parent compound, copper (II) sulfate, are fundamental starting materials in the bottom-up synthesis of various copper-based nanomaterials. The ability to control the size, shape, and composition of these nanomaterials allows for the tuning of their properties for specific applications.
Copper Oxide Nanoparticles
Basic copper sulfate is a key intermediate in the synthesis of copper oxide nanoparticles (CuO NPs). A widely used method is co-precipitation, where an aqueous solution of copper (II) sulfate pentahydrate (CuSO₄·5H₂O) is treated with an alkaline agent, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). scielo.brresearchgate.netresearchgate.net This reaction leads to the in-situ formation of a this compound or copper hydroxide precipitate. researchgate.net This intermediate precursor is then subjected to calcination, a high-temperature heating process, which decomposes the basic salt into pure copper oxide nanoparticles. researchgate.net
The characteristics of the resulting CuO NPs are influenced by various synthesis parameters. For instance, lower reactant concentrations and higher rotation speeds in a spinning disk reactor can produce smaller primary particles, in the range of 20-30 nm. researchgate.net Green synthesis approaches, utilizing plant extracts like Aquilaria malaccensis or rambutan peel as reducing and capping agents, also employ copper sulfate as the initial precursor to form an intermediate copper hydroxide that is subsequently calcined. researchgate.netui.ac.id These methods offer an environmentally friendly route to produce CuO NPs with controlled morphologies, such as spherical nanoparticles with sizes ranging from 6 to 32 nm. ui.ac.id The synthesis method can also influence the final structure, leading to the formation of nanorods or other complex shapes. scielo.br
| Method | Precursors | Key Process | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|---|
| Co-precipitation | CuSO₄·5H₂O, NaOH | Precipitation of copper hydroxide intermediate, followed by calcination. | Nanorods (~73 nm length, ~16 nm width) or spherical particles (~36 nm). | scielo.br |
| Spinning Disk Reactor | CuSO₄·5H₂O, Na₂CO₃ | Continuous liquid-liquid reaction to form a basic copper carbonate precursor, followed by calcination. | Primary particles of 20-30 nm. | researchgate.net |
| Green Synthesis | CuSO₄·5H₂O, Plant Extracts (e.g., Aquilaria malaccensis) | Biogenic reduction and capping, followed by calcination. | Spherical nanoparticles (6-32 nm). | ui.ac.id |
Doping with Heterometals for Tuned Material Properties
The properties of copper oxide nanomaterials can be further tailored by doping with heterometals. This process involves introducing other metal ions into the copper oxide crystal lattice during its formation. Starting with copper sulfate as the primary precursor, salts of other metals are added to the reaction mixture. For example, heterometals such as iron (Fe), manganese (Mn), cobalt (Co), zinc (Zn), and nickel (Ni) can be doped into CuO through a coprecipitation method. waocp.comdcceew.gov.au Similarly, dopants like lanthanum (La), magnesium (Mg), and cerium (Ce) can be introduced into copper oxide nanoparticles using methods like chemical reduction or microwave irradiation. waocp.comdcceew.gov.au
The introduction of these dopants can significantly alter the material's properties. Doping can modify the morphology, conductivity, and magnetic properties of the nanomaterial. waocp.comdcceew.gov.au For instance, doping CuO with silver (Ag) has been shown to decrease the crystallite size and lower the band gap value compared to undoped CuO. researchgate.net These modifications are crucial for enhancing the performance of the materials in various applications, including catalysis and electronics.
Integration into Metal-Organic Framework (MOF) Structures
This compound plays a direct role in the synthesis of advanced hybrid materials known as metal-organic frameworks (MOFs). A notable development is the creation of this compound/metal-organic framework core-shell microspheres. google.com This synthesis is a two-step process where this compound microspheres with a core-shell structure are first prepared. google.com Subsequently, the shell of these microspheres is converted in situ into a MOF material by introducing an organic ligand, such as terephthalic acid or trimesic acid, in a solution. google.com This method allows for the preparation of different MOF shells by simply changing the organic ligand, offering a versatile route to complex, functional microstructures under mild, room-temperature conditions. google.com
In a related application, copper sulfate itself can be encapsulated within the pores of pre-synthesized MOFs, such as Cr-MIL-101-NH₂. nih.govresearchgate.net This loaded material can then act as a controlled-release system, sustainably delivering copper ions for catalytic reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. nih.govresearchgate.net The use of copper sulfate as a precursor salt is also a common practice in the direct solvothermal synthesis of copper-based MOFs like HKUST-1. mdpi.com
Applications in Environmental Catalysis and Remediation
Materials derived from this compound are effective catalysts for environmental remediation. Copper sulfate can be used in Fenton-like oxidation processes to degrade persistent organic pollutants in wastewater. eeer.org In one study, a Fenton-like system using copper sulfate as a catalyst demonstrated high efficiency in the degradation of quinoline, a toxic heterocyclic compound, achieving up to 99.5% removal. eeer.org This system has the advantage of operating over a wider pH range (3.8 to 8.8) compared to traditional Fenton reactions. eeer.org
Furthermore, copper oxide nanoparticles synthesized from copper sulfate precursors are used as catalysts in advanced oxidation processes for water purification. mdpi.combcpcpesticidecompendium.org These CuO NPs can activate peroxymonosulfate (B1194676) (PMS) to generate reactive oxygen species that efficiently degrade organic pollutants. mdpi.com For example, green-synthesized CuO nanoparticles have been effectively used for the catalytic degradation of direct violet dye in the presence of hydrogen peroxide. bcpcpesticidecompendium.org The catalytic activity of copper-based materials, including those combined with other metals like iron in CuFe₂O₄, makes them attractive for breaking down a wide range of environmental contaminants. mdpi.com
| Material/System | Application | Target Pollutant | Key Finding | Reference |
|---|---|---|---|---|
| Copper sulfate-based Fenton-like catalyst | Wastewater treatment | Quinoline | Achieved 99.5% removal and operates at a wide pH range (3.8-8.8). | eeer.org |
| CuO nanoparticles | Advanced oxidation process | Direct violet dye | Effective catalytic degradation in the presence of H₂O₂. | bcpcpesticidecompendium.org |
| Cu-based catalysts | Peroxymonosulfate (PMS) activation | Various organic pollutants | Cost-effective and high catalytic potential for eliminating organic pollutants. | mdpi.com |
Development of Novel Functional Materials Utilizing this compound
The use of this compound and its derivatives extends to the creation of novel functional materials with unique properties. The aforementioned this compound/MOF core-shell microspheres represent a significant advancement in the design of complex, hierarchical materials with potential applications in catalysis and separation technologies. google.com
Research has also focused on synthesizing novel copper complexes from copper sulfate precursors. For example, a novel sulfate-bridged binuclear copper(II) complex has been synthesized through the hydrothermal reaction of 2-methylimidazole (B133640) with copper(II) sulfate pentahydrate. orst.edu Such complexes exhibit interesting structural and optical properties and are being explored for various applications. The versatility of copper sulfate as a starting material is also demonstrated in its use to produce a range of copper compounds, including other copper salts and pigments, which are integral to various industrial applications.
Environmental Chemistry and Biogeochemical Cycling of Basic Copper Sulfate
Occurrence and Distribution in Natural and Anthropogenic Environments
Basic copper sulfates are secondary minerals, meaning they form from the alteration of primary copper minerals. wikipedia.orgwikipedia.orgdakotamatrix.com Their presence is noted in various environmental settings, from natural mineral deposits to man-made structures. scispace.comqut.edu.auresearchgate.net
In natural environments, basic copper sulfates are found in the oxidized zones of copper sulfide (B99878) deposits. wikipedia.orgwikipedia.org Minerals such as brochantite, langite, and posnjakite are common in these areas. wikipedia.orgwikipedia.org Langite is a rare hydrated copper sulfate (B86663) mineral first discovered in Cornwall, UK, and is formed from the oxidation of copper sulfides. wikipedia.org Posnjakite is also an uncommon secondary mineral found in the oxidized zone of copper sulfide deposits and can be formed after mining operations. wikipedia.orgamgueddfa.cymru
The process of leaching from waste mineral dumps is a significant anthropogenic source of basic copper sulfates in the environment. scispace.comqut.edu.auresearchgate.net This occurs when water, often acidified by the oxidation of sulfide minerals like pyrite, percolates through waste rock from mining operations. iaea.org911metallurgist.com This acidic solution dissolves copper minerals, and as the solution's chemistry changes, basic copper sulfates can precipitate. iaea.org911metallurgist.com The leaching of low-grade copper ore, sometimes accelerated by bacteria, can also produce copper sulfate. wikipedia.org Studies on waste dumps from mining districts have shown that leaching with sulfuric acid can recover significant amounts of copper, which exists in the form of copper sulfate in the leachate. mdpi.com This process is also utilized in dump and heap leaching, where a sulfuric acid solution is intentionally applied to extract copper from low-grade ores and waste rock. 911metallurgist.com
Here is a table of common basic copper sulfate minerals found in these environments:
| Mineral | Chemical Formula | Crystal System |
| Antlerite | Cu₃(SO₄)(OH)₄ | Orthorhombic |
| Brochantite | Cu₄(SO₄)(OH)₆ | Monoclinic |
| Langite | Cu₄(SO₄)(OH)₆·2H₂O | Monoclinic |
| Posnjakite | Cu₄(SO₄)(OH)₆·H₂O | Monoclinic |
This table summarizes key this compound minerals, their formulas, and crystal systems.
Basic copper sulfates are frequently identified as components of the patina that forms on copper, bronze, and brass surfaces exposed to the atmosphere. scispace.comqut.edu.aucopper.org This natural protective layer, often blue-green, is primarily composed of this compound, particularly in industrial and urban environments where sulfur dioxide is present. copper.orgmdpi.com The formation of these compounds depends on factors like pH and the concentration of sulfate anions. scispace.com For instance, brochantite is stable in a pH range of 4 to 6, while antlerite forms under more acidic conditions (pH < 4). scispace.com
The corrosion process can be viewed as a series of chemical reactions. It is thought that copper initially corrodes to form tenorite (copper(II) oxide), which then reacts with acidic pollutants to form basic copper sulfates like antlerite or brochantite. scispace.com The specific this compound mineral that forms can be influenced by the local environmental conditions. In coastal areas, for example, basic copper chlorides may also be a significant component of the patina. copper.org
Biogeochemical Cycling of Copper and Sulfate in Aquatic and Terrestrial Systems
The biogeochemical cycling of copper and sulfate is a complex process involving interactions between geological, chemical, and biological components of ecosystems. wikipedia.orgembrapa.br Human activities, particularly mining, have a substantial impact on this cycle. wikipedia.org
The environmental impact of copper is not solely determined by its total concentration but by its chemical form, or speciation. otago.ac.nzuconn.edu Copper speciation dictates its bioavailability, which is the fraction of total copper that is available for uptake by organisms. otago.ac.nzuconn.edutandfonline.com In aquatic systems, the vast majority of dissolved copper (over 99.7%) is complexed with organic and inorganic ligands. otago.ac.nz The free copper ion (Cu²⁺) is generally considered the most bioavailable and potentially toxic form. otago.ac.nzpublish.csiro.au
Dissolved organic matter (DOM) plays a crucial role in complexing copper, thereby reducing the concentration of free Cu²⁺. otago.ac.nzpublish.csiro.au This complexation generally reduces copper's toxicity to many aquatic microorganisms. otago.ac.nz However, the relationship is complex, as some studies suggest that in certain conditions, dissolved organic carbon (DOC)-metal complexes may be taken up by organisms. uconn.edu The bioavailability of copper can be influenced by dynamic conditions within a stream and the structure of the food web. uconn.edu
The following table outlines the different forms of copper in aquatic environments:
| Copper Species | Description | Bioavailability |
| Free Copper Ion (Cu²⁺) | Uncomplexed, dissolved copper ions. | Generally considered the most bioavailable form. otago.ac.nzpublish.csiro.au |
| Inorganic Complexes | Copper complexed with inorganic ligands like hydroxide (B78521), carbonate, and chloride. | Can contribute to the bioavailable fraction. |
| Organic Complexes | Copper bound to dissolved organic matter (DOM). | Generally reduces bioavailability by lowering free Cu²⁺ concentrations. otago.ac.nz |
| Particulate Copper | Copper adsorbed onto or incorporated into solid particles. | Bioavailability depends on the nature of the particles and potential for release. |
This interactive table details the various forms of copper found in aquatic systems and their general bioavailability.
In terrestrial systems, the mobility and bioavailability of copper are largely controlled by its interactions with soil components, particularly soil organic matter (SOM). wur.nlmdpi.com Copper binds very strongly to SOM, with studies showing that over 90% of copper added to agricultural soils is bound to it. wur.nl This strong complexation with SOM generally reduces the leaching of copper. wur.nlmdpi.com
The pH of the soil is another critical factor, with copper solubility decreasing as pH increases due to stronger adsorption. mdpi.com While copper primarily binds to organic matter, at low pH levels (below 4), sorption onto manganese oxides can become more significant. wur.nl In most soils, copper exists in a sorbed state on organic matter, metal hydroxides, and clay minerals. The formation of copper precipitates like malachite (Cu₂(OH)₂CO₃) and cuprite (B1143424) (Cu₂O) typically only occurs in soils with very high copper content or low reactive surface area. wur.nl
Dissolved organic matter (DOM) in the soil solution can form strong complexes with copper, which increases the total concentration of dissolved copper and facilitates its mobility. acs.org In fact, at a pH greater than 6, almost all of the copper in the soil solution is complexed by DOM. acs.org
Copper can significantly influence the biogeochemical cycling of essential nutrients like nitrogen. mdpi.comfao.org This is because many enzymes involved in the nitrogen cycle contain copper as a cofactor. confex.com For example, nitrous oxide reductase, the enzyme responsible for the final step of denitrification (the conversion of nitrous oxide, a potent greenhouse gas, to dinitrogen gas), exclusively uses copper. confex.com
The effect of copper on nitrogen cycling can be complex and dependent on various factors. Some studies have shown that at low concentrations, copper can inhibit denitrification and nitrous oxide emissions. mdpi.com Conversely, other research indicates that copper can increase nitrous oxide production and the accumulation of ammonium (B1175870) in freshwater sediments. fao.org
In agricultural soils, the impact of copper on nitrogen cycling can be influenced by practices such as tilling. One study found that in tilled soils, copper increased nitrous oxide emissions, likely by boosting nitrification and earlier denitrification steps. confex.com In no-till environments, however, copper was found to decrease these emissions, presumably by promoting complete denitrification. confex.com A meta-analysis of multiple studies concluded that copper can reduce potential nitrification in cropland soils, but low concentrations (less than 150 mg kg⁻¹) might stimulate nitrate (B79036) levels. nih.govresearchgate.net
Environmental Fate and Persistence in Soil Systems
This compound, often formulated as trithis compound with the general formula Cu₄(SO₄)(OH)₆, is characterized by its low solubility in water. rockchemicalsinc.com This property is fundamental to its environmental fate and persistence, particularly within soil systems where it is applied as a fungicide. rockchemicalsinc.com Upon application, the compound does not readily dissolve and leach. Instead, the copper ions (Cu²⁺) released have a strong tendency to bind to various soil components. orst.eduorst.edu
The persistence of copper in soil is significant, with residues from fungicidal applications likely to remain indefinitely in most soil types. researchgate.net The primary mechanisms for this persistence are adsorption and complexation with soil organic matter, clay minerals, and metal oxides. orst.edujofnm.com This binding affinity causes copper to accumulate predominantly in the upper layers of the soil, with studies showing that nearly all applied copper can remain in the top 3 cm of soil. orst.edu
The mobility of copper from this compound in the soil profile is generally low due to this strong binding. nih.gov However, the potential for leaching exists and is highly dependent on soil properties. orst.edu In soils with low organic matter content, such as acidic or sandy soils, the binding capacity is reduced, increasing the potential for copper to migrate downwards and potentially enter groundwater systems. orst.edukoenderswatersolutions.com Soil pH is a critical factor governing copper's behavior; binding increases as pH increases. orst.edu Research has demonstrated a significant difference in copper retention with varying pH levels. orst.edu
Table 1: Influence of Soil pH on Copper Binding
| Soil pH | Percentage of Copper Bound |
|---|---|
| 3.9 | 30% |
| 6.6 | 99% |
Data sourced from National Pesticide Information Center orst.edu
The chemical form of the accumulated copper can also change over time. In the soil environment, this compound can transform into various secondary copper minerals, with its stability and transformation depending on local soil chemistry, such as pH and the presence of other ions. wikipedia.orgmindat.org
Environmental Remediation Strategies Involving this compound (as precursor or sorbent)
The scientific literature extensively covers the remediation of environments contaminated by copper compounds, including this compound, due to its widespread agricultural use. researchgate.net However, the use of this compound itself as a primary material for environmental remediation, either as a sorbent to capture other pollutants or as a precursor to synthesize remedial agents, is not a widely documented application. The compound is predominantly viewed as a contaminant that requires removal, rather than a tool for remediation.
Remediation efforts are therefore focused on treating soils laden with copper from sources like this compound fungicides. researchgate.net Various physical, chemical, and biological methods are explored for this purpose. researchgate.net One chemical method investigated for the cleanup of copper sulfate-contaminated clayey soils is the electrokinetic (EK) technique. researchgate.netjournal-vniispk.ru Studies have shown that this method can effectively remove high percentages of copper from contaminated soils, thereby restoring soil properties that were negatively affected by the contamination, such as shear strength and compressibility. researchgate.net The process involves applying a low-intensity direct electric current through the soil to mobilize charged substances, demonstrating high removal efficiency for copper ions. researchgate.net
Assessment of Environmental Accumulation and Long-term Impacts
The repeated and long-term application of this compound in agriculture leads to its significant accumulation in the environment, with well-documented, lasting impacts on both terrestrial and aquatic ecosystems. researchgate.netifremer.fr
Soil Accumulation and Impacts:
Copper's low mobility results in its steady accumulation in the topsoil of agricultural lands, particularly in orchards and vineyards where copper-based fungicides have been used for decades. ifremer.frmdpi.com Total copper concentrations in vineyard soils can frequently exceed 200 mg/kg and have been reported to reach as high as 1000 mg/kg in some cases. ifremer.fr Similarly, avocado orchards with a history of copper fungicide use show elevated soil copper levels compared to native lands. mdpi.com
This accumulation has profound long-term consequences for soil health. researchgate.net High copper concentrations are detrimental to a wide range of soil biota. researchgate.netagrilife.org The impacts include:
Reduced Microbial Activity: A significant decrease in microbial biomass and the activity of essential soil enzymes, such as dehydrogenase and phosphatase, has been observed in copper-contaminated soils. ifremer.frmdpi.comoup.com
Harm to Soil Fauna: Beneficial organisms like earthworms, which are crucial for soil structure and nutrient cycling, are negatively affected, with evidence of population decline and avoidance of copper-rich soil. researchgate.netagrilife.org
Disruption of Nutrient Cycling: The toxic effects on microbial communities impair critical ecological processes like the decomposition of organic matter and nutrient cycling, which can lead to an accumulation of undecomposed litter on the soil surface. ifremer.fr
Table 2: Reported Copper Accumulation in Agricultural Soils
| Land Use | Reported Total Copper Concentration (mg/kg) | Reference |
|---|---|---|
| Vineyard Topsoils (Pan-EU Average) | ~49 mg/kg | ifremer.fr |
| Vineyard Topsoils (France Average) | ~91 mg/kg | ifremer.fr |
| Vineyard Soils (General) | Often > 200 mg/kg | ifremer.fr |
| New Zealand Avocado Orchards | Up to 196.7 mg/kg | mdpi.com |
| New Zealand Vineyard (40 years use) | Up to 304 mg/kg | mdpi.com |
Aquatic Accumulation and Impacts:
Beyond the soil, copper from agricultural applications can be transported into aquatic environments via surface runoff. seedy.farm In water bodies, copper sulfate dissolves and the released copper ions are highly toxic to many aquatic organisms. orst.edutidjma.tn Even at low concentrations, copper can be harmful to fish, invertebrates, and amphibians. orst.edukoenderswatersolutions.comusda.gov The copper does not remain in the water column for long but precipitates and accumulates in the sediment. koenderswatersolutions.comresearchgate.net This sediment-bound copper can persist, creating a source of long-term exposure for bottom-dwelling organisms and potentially disrupting the entire aquatic ecosystem. koenderswatersolutions.comtidjma.tn
Agricultural Science and Phytopathology Research on Basic Copper Sulfate
Role as Fungicides and Bactericides in Crop Protection
Basic copper sulfate (B86663), also known as tribasic copper sulfate, is a widely utilized inorganic compound in agriculture that functions as a protective fungicide and bactericide. rockchemicalsinc.com It is valued for its broad-spectrum activity against a host of economically significant plant diseases across a wide range of crops. rockchemicalsinc.comupl-ltd.com As a contact pesticide, it forms a protective barrier on the surface of plants. certisbio.com When applied preventatively, before pathogens have infected the plant tissue, this compound inhibits fungal spore germination and mycelial growth. albaugh.comcornell.edu
Its application is prevalent in the management of diseases on fruits, vegetables, and field crops. rockchemicalsinc.com The compound is recognized for its efficacy against numerous fungal and bacterial pathogens. upl-ltd.compnwhandbooks.org Due to its chemical properties, specifically its low solubility in water, it provides a slow and controlled release of copper ions. rockchemicalsinc.comcornell.edu This characteristic allows for prolonged activity on plant surfaces, which is particularly advantageous in ensuring lasting protection, especially in wet conditions that favor disease development. rockchemicalsinc.com This slow-release nature also helps in minimizing the risk of phytotoxicity to the treated plants. rockchemicalsinc.com
Mechanisms of Action against Plant Pathogens
The efficacy of this compound stems from the activity of the copper ions (Cu²⁺) it releases. rockchemicalsinc.comalbaugh.comorst.edu These ions possess a multi-faceted approach to inhibiting and killing plant pathogens.
This compound is classified as a multisite inorganic fungicide (FRAC Group M1), which means it acts on multiple sites within a pathogen's cells. upl-ltd.compnwhandbooks.orgcabidigitallibrary.org This non-specific mode of action is a key advantage, as it significantly lowers the risk of pathogens developing resistance, a common issue with single-site fungicides. upl-ltd.comcabidigitallibrary.org
A primary mechanism is the denaturation of proteins and enzymes. cornell.eduorst.edubiovac.co.il When copper ions are absorbed by fungal or bacterial cells, they bind to various functional groups within protein molecules, including sulfhydryl, carboxyl, phosphate (B84403), and imidazole (B134444) groups. orst.eduwikipedia.org This binding disrupts the protein's three-dimensional structure, a process known as denaturation. orst.edulibretexts.org A denatured protein loses its function, leading to a cascade of detrimental effects, including damage to cell structures, leakage of cellular contents, and ultimately, cell death. orst.edubiovac.co.ilaih.org.au
Copper ions interfere with a wide array of essential cellular and metabolic processes within pathogens. rockchemicalsinc.com They disrupt the integrity of cell membranes and interfere with energy transport systems. wikipedia.org The ions can inactivate critical enzymes, thereby blocking vital metabolic pathways such as respiration. cabidigitallibrary.orgusda.gov This inhibition of key enzymatic reactions prevents the pathogen from carrying out the necessary functions for survival and growth, such as spore germination. cabidigitallibrary.org The powerful oxidizing nature of copper ions can also catalyze the formation of reactive hydroxyl radicals, which can damage lipids, proteins, and nucleic acids. inchem.orgmdpi.com
Beyond its direct toxic effects on pathogens, research has revealed that copper ions can also act as an elicitor, triggering the plant's own innate defense mechanisms. biologists.comresearchgate.netnih.gov Studies on Arabidopsis thaliana have shown that even low concentrations of copper ions can induce a defense response, protecting the plant from bacterial pathogens like Pseudomonas syringae. researchgate.net
This elicitor function involves the activation of complex signaling pathways within the plant. Copper ions have been observed to promote the accumulation of reactive oxygen species (ROS), induce callose deposition to fortify cell walls at the site of potential infection, and activate MAP kinase signaling cascades. biologists.comresearchgate.net Furthermore, copper-mediated defense responses are dependent on the activation of both the salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET) signaling pathways, which are crucial for orchestrating systemic acquired resistance (SAR) against a broad range of pathogens. biologists.comresearchgate.netnih.gov This dual action—directly killing pathogens and simultaneously stimulating host plant defenses—makes this compound a particularly robust tool in disease management. nih.gov
Plant-Pathogen Interactions and Disease Management
This compound is effective against a wide spectrum of fungal and bacterial diseases that affect agricultural production. rockchemicalsinc.comupl-ltd.com Its use as a protectant fungicide provides reliable control when applied as part of an integrated pest management (IPM) program. certisbio.com
The compound has demonstrated efficacy in managing diseases such as:
Fungal Diseases : Downy Mildew, Powdery Mildew, Anthracnose, Leaf Spots, Black Rot, and various Blights. rockchemicalsinc.comkatyayaniorganics.com
Bacterial Diseases : Bacterial Blights, Bacterial Spot, and Walnut Blight. rockchemicalsinc.comcertisbio.com
The table below summarizes some of the key diseases managed by this compound.
Table 1: Examples of Diseases Managed by this compound
| Disease Name | Pathogen Type | Example Crops |
|---|---|---|
| Downy Mildew | Fungal (Oomycete) | Grapes, Vegetables |
| Powdery Mildew | Fungal | Grapes, Vegetables |
| Anthracnose | Fungal | Grapes, Fruits |
| Leaf Spots | Fungal / Bacterial | Various |
| Blights (e.g., Late Blight) | Fungal (Oomycete) / Bacterial | Tomatoes, Potatoes |
Its effectiveness is attributed to its ability to act as a preventative measure, inhibiting pathogens before they can establish an infection. rockchemicalsinc.comcornell.edu Because copper ions lack post-infection activity, proper timing of application is critical for successful disease control. cornell.eduwikipedia.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (Brochantite) | 166933 |
| Copper(II) sulfate | 24462 |
| Mancozeb (B1675947) | 15331 |
| Salicylic acid | 338 |
| Ethylene | 7847 |
| Pseudomonas syringae | N/A (Organism) |
Factors Influencing Efficacy (e.g., pH, formulation, metallic copper equivalent)
The effectiveness of this compound and other copper-based fungicides is not absolute and is influenced by a confluence of chemical, physical, and environmental factors. Key among these are the pH of the spray solution, the product's formulation, and its metallic copper equivalent (MCE).
pH: The pH of the water used for the spray solution significantly impacts the solubility of fixed copper compounds like this compound. nsw.gov.aucornell.edu Most copper products are formulated to be nearly insoluble at a neutral pH of 7.0. nsw.gov.au As the pH decreases (becomes more acidic), solubility increases, leading to a greater release of biocidal copper ions (Cu²⁺). nsw.gov.aupnwhandbooks.org While this heightened ion release can enhance initial efficacy, it also elevates the risk of phytotoxicity, or damage to plant tissues. cornell.edu An overly acidic solution (e.g., pH < 6.5) can release an excessive amount of copper ions, potentially causing burns on leaves and fruit. nsw.gov.au Conversely, higher pH levels increase the binding of copper to soil organic matter and clay, reducing its availability. rutgers.eduusda.gov Therefore, maintaining a spray solution pH above 6.5 is often recommended to balance efficacy with crop safety. nsw.gov.au
Formulation: The physical formulation of the copper fungicide plays a critical role in its performance, affecting coverage, adhesion, and the rate of copper ion release. nsw.gov.aucornell.edu
Particle Size: The efficacy of a copper fungicide is considerably improved by reducing the particle size. nsw.gov.au Smaller particles provide better coverage on the plant surface and possess a significantly larger surface area per gram, which facilitates a more effective release of copper ions in the presence of moisture. nsw.gov.au
Formulation Type: Modern formulations such as liquid and dispersible granules are generally easier to dispense in water compared to older wettable powders and are also dust-free. cornell.edu
Adhesion and Rainfastness: The ability of a formulation to stick to plant surfaces, known as rainfastness or weatherability, is crucial for providing residual protection. cornell.edu Rainfall can physically dislodge copper particles, while extended drying time before rain or irrigation is ideal for maximizing residue retention. nsw.gov.aucornell.edu Some products are specifically formulated with "stickers" to improve this quality. cornell.edu
Metallic Copper Equivalent (MCE): The MCE is a standard measure indicating the percentage of elemental copper present in a fungicide formulation. cornell.eduwpmucdn.com For example, a product labeled as Basic Copper 53 contains 53% metallic copper. cornell.edu While MCE provides a basis for comparing the amount of active ingredient being applied, it is not the sole determinant of efficacy. apsnet.org Research has shown that different copper products applied at the same rate of metallic copper can yield significantly different levels of disease control. pnwhandbooks.orgapsnet.org This variability is due to differences in formulation, such as particle size and solubility, which affect the release and bioavailability of copper ions. pnwhandbooks.org In one study on grapefruit, the amount of metallic copper applied per hectare accounted for 37% to 62% of the variability in disease severity, indicating that while MCE is important, other formulation-specific factors are also highly significant. apsnet.org
Development of Pathogen Resistance to Copper Compounds
Although copper fungicides are classified as multi-site inhibitors (FRAC Group M1), which are generally considered to have a low risk of resistance development, instances of pathogen resistance have been documented. nzpps.orgonvegetables.com The repeated and widespread use of copper-based bactericides in agriculture for over a century has led to the selection and proliferation of copper-resistant strains in several economically important plant pathogenic bacteria. oup.comwikipedia.orgresearchgate.net Notable examples include Pseudomonas syringae (causal agent of bacterial blast), Xanthomonas campestris pv. vesicatoria, and Erwinia amylovora (causal agent of fire blight). nzpps.orgwikipedia.org Resistance arises through directional selection, where repeated application of the chemical kills susceptible individuals, allowing genetically less sensitive strains to survive, multiply, and eventually dominate the pathogen population. nzpps.org
Molecular Mechanisms of Copper Resistance in Phytopathogenic Bacteria
The genetic basis for copper resistance in phytopathogenic bacteria has been extensively studied, particularly in Pseudomonas syringae. The primary mechanism is not degradation of the copper compound but rather sequestration and compartmentalization of copper ions to prevent them from reaching toxic levels within the cell's cytoplasm. oup.comnih.gov
This resistance is typically conferred by a set of genes organized in the copper resistance operon (cop) , which is often located on a plasmid. oup.comnih.gov The cop operon encodes a suite of proteins that work in concert to manage copper stress:
CopA and CopB: These are key copper-binding proteins. CopA is a periplasmic protein, and CopB is an outer membrane protein. oup.com Together, they sequester large amounts of copper ions in the periplasm and outer membrane, effectively creating a protective buffer zone. oup.comnih.govoup.com Copper-resistant P. syringae strains have been shown to accumulate significantly more copper than sensitive strains, primarily in these outer cellular compartments. nih.gov
CopC and CopD: These proteins are involved in copper trafficking. CopC is a smaller, periplasmic copper-binding protein that is thought to act as a chaperone, transferring copper ions. oup.comresearchgate.net CopD is an inner membrane protein believed to be responsible for transporting essential, non-toxic amounts of copper into the cytoplasm for metabolic functions, while preventing overload. oup.comresearchgate.net
CopR and CopS: These are regulatory proteins that control the expression of the cop operon. CopS is a sensor protein that detects elevated copper levels in the periplasm and signals CopR to induce the expression of the other cop genes. researchgate.net
In some bacteria, such as E. coli, a related but functionally different system known as the pco operon confers resistance via an efflux mechanism, which actively pumps excess copper out of the cytoplasm. oup.com
Strategies to Mitigate Resistance Development
Managing the development of fungicide resistance is crucial for maintaining the long-term viability of copper-based products. The core strategy is to minimize the selection pressure on pathogen populations. cornell.edu This can be achieved through an integrated approach combining chemical and cultural practices.
Alternation and Tank-Mixing: Avoid the repetitive and sole use of copper fungicides. frac.info Instead, they should be rotated or tank-mixed with fungicides that have different modes of action. frac.infomsu.eduafren.com.au This practice makes it more difficult for a pathogen to develop resistance to multiple chemistries simultaneously. For some bacterial diseases, tank-mixing copper hydroxide (B78521) with mancozeb has been shown to produce copper carbamate, a compound that can be more effective against copper-resistant strains. pnwhandbooks.org
Using Resistant Varieties: Planting crop varieties that are less susceptible to key diseases reduces the initial pathogen load. cornell.eduafren.com.au
Cultural Controls: Practices such as crop rotation, improving air circulation through pruning, managing irrigation to reduce leaf wetness (e.g., using drip irrigation instead of overhead sprinklers), and eliminating infected plant debris can significantly lower disease pressure. afren.com.auaih.org.au
Proper Application: Fungicides should be applied according to the manufacturer's recommended rates and intervals. cornell.edu Using sub-lethal (below-label) rates can accelerate resistance development by allowing moderately resistant individuals to survive. msu.edu Applications should be timed preventatively, before or at the very first sign of disease, to keep pathogen populations low. cornell.eduafren.com.au
Soil Accumulation and Long-term Environmental Considerations in Agricultural Settings
A significant environmental concern associated with the long-term use of copper-based fungicides is the accumulation of copper in agricultural soils. mdpi.comcoppersulfateuses.com Copper is a heavy metal that does not readily break down in the environment. aih.org.au When applied as a foliar spray, copper residues are washed off plant surfaces by rain or irrigation and deposited onto the soil. rutgers.edu Due to its low mobility, copper binds tightly to soil components, particularly organic matter and clay particles, leading to its persistence and accumulation, primarily in the upper soil layers. mdpi.comnih.govorst.edu
Numerous studies have documented this phenomenon.
Research in New Zealand found that orchard soils sprayed with copper fungicides for 16 years had a mean total copper content of 100 µg/g, compared to 32.38 µg/g in nearby pasture soil. tandfonline.com
A separate study of New Zealand avocado orchards that received copper sprays for over eight years also showed elevated total copper concentrations, with one farm reaching 196.7 mg Cu kg⁻¹. mdpi.com
This accumulation is not limited to specific regions, with similar findings in vineyards and citrus groves worldwide. nih.govnih.gov
This progressive enrichment of copper in the soil can have several long-term consequences:
Phytotoxicity: While copper is an essential micronutrient for plants, high concentrations in the soil can become toxic, leading to impaired plant growth, stunted root development, and iron chlorosis. tandfonline.comjofnm.com
Impact on Soil Biota: Elevated copper levels can negatively affect the health and activity of beneficial soil organisms. researchgate.net This includes impacts on microbial activity, which is essential for nutrient cycling, and adverse effects on soil fauna such as earthworms. jofnm.comresearchgate.net
Ecosystem Health: The indefinite persistence of copper residues means they will continue to influence soil health long after applications cease. researchgate.net Runoff from copper-laden soils can also pose a risk to aquatic ecosystems. coppersulfateuses.com
The table below summarizes findings on copper accumulation in agricultural soils from various studies.
| Study Location/Crop | Duration of Copper Use | Soil Copper Concentration (Treated) | Soil Copper Concentration (Control/Reference) | Citation |
| New Zealand Orchard | 16 years | 100 µg/g | 32.38 µg/g | tandfonline.com |
| New Zealand Avocado Orchards | > 8 years | Up to 196.7 mg/kg | 30 mg/kg (native land) | mdpi.com |
| Australian Vineyards | 20-30 years | > 60 mg/kg | Not specified | researchgate.net |
| Citrus Soils | Not specified | Elevated levels leading to clay co-aggregation | Not specified | nih.gov |
Advanced Formulations and Delivery Systems for Agricultural Applications
Nanoparticle Formulations: One of the most promising areas of innovation is the use of copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuONPs). pakbs.orgjustagriculture.in These materials, with dimensions in the 1-100 nm range, exhibit unique physicochemical properties. umk.pl
Enhanced Antimicrobial Activity: Due to their high surface-area-to-volume ratio, CuNPs can exhibit potent antimicrobial activity at significantly lower concentrations than their conventional counterparts. justagriculture.in This could potentially reduce the total copper load on the environment.
Novel Mechanisms: Nano-formulations may damage cellular structures and disrupt cellular homeostasis in pathogens through mechanisms like the generation of reactive oxygen species (ROS). researchgate.net
Green Synthesis: Efforts are underway to produce CuNPs through "green synthesis" methods, which use plant extracts as reducing and capping agents, making the manufacturing process more environmentally friendly. justagriculture.in
Improved Soluble and Matrix-Based Formulations: Beyond nanotechnology, advancements are also being made in conventional formulations.
Highly Soluble Formulations: Products have been developed that are 100% water-soluble, such as certain copper sulfate pentahydrate formulations. adama.com These formulations provide an instant release of bioavailable copper ions upon application and are pH-independent, which circumvents the risk of phytotoxicity associated with acidic spray solutions needed to solubilize fixed coppers. adama.com
These advanced systems offer the potential to maintain or improve disease control while mitigating some of the key environmental and agronomic challenges associated with traditional this compound and other fixed copper products.
Advanced Analytical Methodologies for Basic Copper Sulfate Characterization
Quantitative Determination of Basic Copper Sulfate (B86663) and Related Species
The quantitative determination of basic copper sulfate often involves measuring the total copper content after dissolving the sample. Several methods can be employed for this purpose, ranging from classical titrimetric methods to modern instrumental techniques.
An established method for assaying copper(II) sulfate is the iodometric titration. fao.org In this procedure, a weighed sample is dissolved in water, and potassium iodide (KI) is added. The copper(II) ions oxidize the iodide ions to iodine (I₂), and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator to detect the endpoint. fao.org
Another approach is an acidimetric assay, where copper(II) is precipitated as cupric hydroxide (B78521) using sodium hydroxide. The precipitate is then dissolved in a known excess of standard sulfuric acid, and the excess acid is back-titrated with a standard sodium hydroxide solution. The amount of copper is calculated from the amount of acid consumed by the cupric hydroxide. researchgate.net
For quality control in industrial applications, such as electroplating, instrumental techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are ideal for the multi-element analysis of impurities in electronic-grade copper sulfate. thermofisher.com This method allows for the accurate and high-throughput quantification of various elemental impurities after simply dissolving the solid sample in deionized water. thermofisher.com
Method Validation and Quality Control in this compound Analysis
To ensure the reliability and accuracy of analytical results, any method used for the quantitative analysis of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using certified reference materials or by performing spike recovery experiments. thermofisher.com
Sensitivity: This is reflected by the Limit of Detection (LOD), the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, and the Limit of Quantification (LOQ), the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. peerj.com
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. peerj.com
For example, a validated RP-HPLC method for copper quantification demonstrated high recovery (96.8–105.7% in biological samples), good precision (RSD < 2%), and high sensitivity with low LOD and LOQ values. peerj.com Similarly, an ICP-OES method for analyzing impurities in copper sulfate showed excellent spike recoveries (92% to 105%) and stability (RSDs < 2% over 60 minutes), confirming its accuracy and precision. thermofisher.com
Quality control involves the routine procedures and checks implemented in a laboratory to ensure the consistency and validity of the results. This includes regular calibration of instruments, analysis of control samples, and adherence to standard operating procedures (SOPs). innovatebio.org Simple quality tests, like the copper sulfate test used to check for discontinuities in protective coatings on metals, are also a form of quality control. mundolatas.comyoutube.comvalencesurfacetech.com
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Assessment Method |
| Linearity | Proportionality of signal to analyte concentration. | Analysis of calibration standards at multiple concentrations and calculation of a correlation coefficient (r²). |
| Precision | Agreement among a series of measurements. | Repeated analysis of a single sample; expressed as standard deviation or relative standard deviation (RSD). thermofisher.com |
| Accuracy | Closeness of a measured value to the true value. | Spike recovery experiments or analysis of a Certified Reference Material (CRM). thermofisher.com |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Typically calculated as 3 times the standard deviation of the blank signal. thermofisher.com |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | Typically calculated as 10 times the standard deviation of the blank signal. peerj.comnih.gov |
| Specificity | Ability to measure the analyte without interference from other substances. | Analysis of blank and spiked matrices to check for interfering signals. peerj.com |
Q & A
What experimental methodologies are recommended for synthesizing and characterizing basic copper sulfate in laboratory settings?
Methodological Answer:
Synthesis typically involves reacting copper sulfate pentahydrate with a controlled base (e.g., NaOH) under specific pH and temperature conditions. Characterization includes:
- Gravimetric analysis to quantify sulfate content via precipitation as barium sulfate .
- Spectrophotometry to determine copper concentration using absorbance standards (e.g., calibration curves from copper sulfate solutions) .
- Thermogravimetric analysis (TGA) to measure hydrated water loss, as demonstrated by mass changes during heating .
- Elemental analysis (e.g., ICP-OES) for precise Cu and S quantification.
Basic Research Focus: Optimizing reaction stoichiometry and validating purity (>95% by mass balance).
How can researchers resolve contradictions in analytical data (e.g., inconsistent sulfate vs. copper ratios) for this compound?
Methodological Answer:
Contradictions often arise from incomplete precipitation, impurities, or measurement errors. Address these by:
- Replicating experiments under controlled conditions to isolate variables (e.g., pH, temperature) .
- Cross-validating results with complementary techniques:
- Statistical analysis (e.g., Student’s t-test) to assess significance of discrepancies .
Advanced Research Focus: Investigating kinetic vs. thermodynamic product formation pathways to explain variability.
What protocols ensure the purity of this compound during synthesis, and how are they validated?
Methodological Answer:
- Recrystallization : Dissolve crude product in dilute sulfuric acid, filter, and slowly evaporate to obtain high-purity crystals .
- Purity Validation :
- HPLC to detect organic impurities (if applicable).
- Atomic absorption spectroscopy (AAS) for trace metal analysis .
- Loss on ignition (LOI) to confirm water content aligns with theoretical hydration states .
Basic Research Focus: Establishing reproducibility through triplicate synthesis trials and documenting yield/purity trends.
What advanced spectroscopic techniques are suitable for elucidating the coordination geometry of copper in this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Identify d-d transition bands (e.g., λmax ~800 nm for octahedral Cu²+ complexes) .
- Electron paramagnetic resonance (EPR) : Detect hyperfine splitting to infer ligand field symmetry .
- X-ray absorption spectroscopy (XAS) : Resolve local coordination environments via EXAFS and XANES .
Advanced Research Focus: Correlating spectral data with computational models (DFT) to predict bond angles and stability .
How should researchers design experiments to investigate the environmental stability of this compound under varying humidity and temperature conditions?
Methodological Answer:
- Controlled Aging Studies :
- Kinetic Analysis : Apply the Arrhenius equation to predict degradation rates at elevated temperatures .
Advanced Research Focus: Modeling long-term stability using accelerated aging data and environmental parameters.
What frameworks (e.g., PICOT, FINER) are effective for formulating research questions on this compound’s reactivity?
Methodological Answer:
- PICOT Framework :
- FINER Criteria : Ensure feasibility (lab resources), novelty (unexplored redox pathways), and relevance (environmental or catalytic applications) .
How should researchers manage and archive experimental data (e.g., TGA, XRD) for reproducibility and peer review?
Methodological Answer:
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
- Metadata Standards : Include instrument parameters (e.g., heating rate for TGA), raw data files, and analysis scripts .
- Repositories : Use discipline-specific platforms (e.g., Zenodo for chemistry) with DOI assignment .
Advanced Research Focus: Implementing blockchain-based timestamping for data integrity .
What statistical approaches are recommended for analyzing variability in synthetic yields of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., pH, temperature) .
- ANOVA : Identify significant factors affecting yield .
- Error Propagation Analysis : Quantify uncertainty in final composition calculations from measurement errors .
Advanced Research Focus: Machine learning (e.g., random forests) to predict optimal synthesis conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
